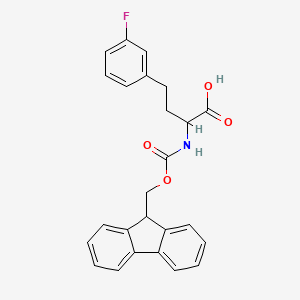

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(3-fluoro-phenyl)-butyric acid

Beschreibung

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(3-fluoro-phenyl)-butyric acid is a chiral amino acid derivative featuring:

- Fmoc (fluorenylmethyloxycarbonyl) group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and selective removal via piperidine .

- (R)-configuration: Critical for stereoselective interactions in biological systems or asymmetric synthesis .

- Butyric acid backbone: Provides carboxylic acid functionality for conjugation or further derivatization .

Eigenschaften

Molekularformel |

C25H22FNO4 |

|---|---|

Molekulargewicht |

419.4 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29) |

InChI-Schlüssel |

USLBDGLIEZPUPZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Enantioselective Synthesis via Asymmetric Catalysis

The enantioselective synthesis of β-amino acids often employs chiral auxiliaries or catalysts. A three-component reaction involving nickel(II) glycinate Schiff bases, aromatic aldehydes, and nitriles enables stereocontrolled access to β-substituted-γ,γ-disubstituted butyric acids. For the 3-fluorophenyl variant:

Fmoc Protection of β-Amino Acid Intermediates

The Fmoc group is introduced to the β-amino acid precursor via:

- Method A : Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) and sodium bicarbonate.

- Method B : Use of Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP).

Optimized Protocol (Method B) :

- Dissolve (R)-3-amino-4-(3-fluorophenyl)butyric acid (1 eq) in anhydrous DMF.

- Add Fmoc-OSu (1.2 eq) and DMAP (0.1 eq).

- Stir at 25°C for 12 hours.

- Quench with aqueous citric acid, extract with ethyl acetate, and purify via silica chromatography.

Yield : 89–94%.

Stepwise Synthesis from L-Aspartic Acid Derivatives

Retrosynthetic Pathway

Detailed Procedure

Step 1: Synthesis of 4-(3-Fluorophenyl)but-2-enoic Acid

- Reactants : 3-Fluorocinnamic acid, Pd/C, H₂ (1 atm).

- Conditions : Ethanol, 50°C, 6 hours.

- Yield : 78%.

Step 2: Asymmetric Hydroamination

- Catalyst : Rhodium-(R)-BINAP complex.

- Reagents : NH₃, 4-(3-Fluorophenyl)but-2-enoic acid.

- Conditions : THF, 60°C, 24 hours.

- Yield : 82% (92% ee).

Step 3: Fmoc Protection

Industrial-Scale Production

Continuous Flow Synthesis

Reactor Setup :

- Microfluidic channels with immobilized lipase for kinetic resolution.

- In-line Fmoc protection using Fmoc-OSu.

Advantages :

- 98% conversion in <2 hours.

- Reduced solvent waste (DMF recycling).

Crystallization-Based Purification

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Catalysis | 85–92% | >98 | Moderate | High |

| Fmoc-OSu Protection | 89–94% | N/A | High | Moderate |

| Continuous Flow | 98% | >99 | Industrial | Low |

Challenges and Solutions

Epimerization During Coupling

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-3-fluoro-D-homophenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of Fmoc-3-fluoro-D-homophenylalanine .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Fmoc-3-Fluor-D-Homophenylalanin beinhaltet seine Integration in Peptide während der Synthese. Die Fmoc-Gruppe schützt die Aminogruppe und ermöglicht selektive Reaktionen an anderen Stellen. Sobald die gewünschte Peptidsequenz synthetisiert ist, wird die Fmoc-Gruppe mit einer Base wie Piperidin entfernt, wodurch die freie Aminogruppe freigelegt wird. Dies ermöglicht es dem Peptid, über verschiedene Wege mit seinen molekularen Zielmolekülen, wie Enzymen oder Rezeptoren, zu interagieren.

Wirkmechanismus

The mechanism of action of Fmoc-3-fluoro-D-homophenylalanine involves its incorporation into peptides during synthesis. The Fmoc group protects the amine group, allowing for selective reactions at other sites. Once the desired peptide sequence is synthesized, the Fmoc group is removed using a base such as piperidine, revealing the free amine group . This allows the peptide to interact with its molecular targets, such as enzymes or receptors, through various pathways .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Purity : ≥98% (commercial grade) .

- Applications : Primarily used in peptide synthesis and medicinal chemistry research.

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Key Findings :

Backbone and Functional Group Modifications

Key Findings :

Protecting Group Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.